Benzene, 1,1'-ethenylidenebis[3,4-dimethoxy-
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Overview
Description
Benzene, 1,1’-ethenylidenebis[3,4-dimethoxy-] is an organic compound with the molecular formula C18H20O4 It is a derivative of benzene, characterized by the presence of two methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-ethenylidenebis[3,4-dimethoxy-] typically involves the reaction of appropriate benzene derivatives with ethenylidene compounds under controlled conditions. One common method involves the use of Friedel-Crafts alkylation, where benzene reacts with an ethenylidene compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of Benzene, 1,1’-ethenylidenebis[3,4-dimethoxy-] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-ethenylidenebis[3,4-dimethoxy-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions are common, where the methoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Benzene, 1,1’-ethenylidenebis[3,4-dimethoxy-] has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-ethenylidenebis[3,4-dimethoxy-] involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1,1’-ethenylidenebis[4-methyl-]
- Benzene, 1,1’-ethylidenebis[3,4-dimethyl-]
- Benzene, 1,1’-ethenylidenebis[4-methoxy-]
Uniqueness
Benzene, 1,1’-ethenylidenebis[3,4-dimethoxy-] is unique due to the presence of two methoxy groups, which impart specific chemical properties such as increased electron density on the benzene ring and enhanced reactivity in electrophilic substitution reactions. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
5385-61-5 |
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Molecular Formula |
C18H20O4 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
4-[1-(3,4-dimethoxyphenyl)ethenyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C18H20O4/c1-12(13-6-8-15(19-2)17(10-13)21-4)14-7-9-16(20-3)18(11-14)22-5/h6-11H,1H2,2-5H3 |
InChI Key |
NQHIGJXPJYAUPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C)C2=CC(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
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